molecular formula C12H19NO4 B14885562 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid

1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14885562
M. Wt: 241.28 g/mol
InChI Key: BZURGYBIYKJGSQ-UHFFFAOYSA-N
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Description

1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydropyran moiety, and a carbamoyl group

Preparation Methods

The synthesis of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the final product.

Chemical Reactions Analysis

1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the cyclopropane ring to a more stable structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[methyl(oxan-4-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-13(8-9-2-6-17-7-3-9)10(14)12(4-5-12)11(15)16/h9H,2-8H2,1H3,(H,15,16)

InChI Key

BZURGYBIYKJGSQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2(CC2)C(=O)O

Origin of Product

United States

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